

Application Notes & Protocols: Structural Elucidation of Raddeanoside R17 using Nuclear Magnetic Resonance (NMR)

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Compound of Interest

Compound Name: *Raddeanoside R17*

Cat. No.: *B15592384*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Raddeanoside R17 is a triterpenoid saponin, a class of natural products known for their diverse biological activities. The structural elucidation of such complex molecules is a critical step in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure, including the stereochemistry, of novel natural products.^{[1][2][3]} This document provides a detailed overview of the application of 1D and 2D NMR techniques for the structural characterization of **Raddeanoside R17**, a representative oleanane-type saponin. While specific data for **Raddeanoside R17** is not publicly available, this application note utilizes a representative structure and simulated data based on closely related compounds isolated from *Anemone raddeana* to illustrate the workflow and data analysis.^{[3][4]}

Representative Structure of Raddeanoside R17

For the purpose of this application note, **Raddeanoside R17** is represented as a common oleanane-type triterpenoid glycoside. The aglycone is oleanolic acid, attached to a sugar chain at the C-3 position. This structure is typical for saponins isolated from the genus *Anemone*.

Aglycone: Oleanolic Acid Glycosidic Moiety: A hypothetical sugar chain attached at C-3.

Quantitative NMR Data

The following tables summarize the simulated ^1H and ^{13}C NMR spectral data for our representative **Raddeanoside R17** in Pyridine- d_5 . This data is illustrative and based on published values for similar triterpenoid saponins.[4]

Table 1: ^{13}C NMR Data for the Aglycone Moiety of **Raddeanoside R17** (125 MHz, Pyridine- d_5)

Position	Chemical Shift (δ c)
1	38.8
2	26.5
3	88.7
4	39.4
5	55.8
6	18.3
7	33.0
8	39.9
9	47.6
10	36.8
11	23.5
12	122.4
13	144.1
14	41.9
15	28.1
16	23.6
17	46.5
18	41.5
19	45.9
20	30.7
21	33.9
22	32.5
23	28.0

24	16.8
25	15.5
26	17.2
27	25.9
28	180.5
29	33.1
30	23.7

Table 2: ¹H NMR Data for the Aglycone Moiety of **Raddeanoside R17** (500 MHz, Pyridine-d₅)

Position	Chemical Shift (δH)	Multiplicity	J (Hz)
H-3	3.38	dd	11.5, 4.5
H-12	5.48	t	3.5
H-18	3.01	dd	13.5, 4.0
H-23	1.25	s	
H-24	0.95	s	
H-25	0.88	s	
H-26	1.02	s	
H-27	1.28	s	
H-29	0.98	s	
H-30	0.92	s	

Table 3: ¹H and ¹³C NMR Data for the Glycosidic Moiety of **Raddeanoside R17** (Pyridine-d₅)

Position	δ_c	δ_H	Multiplicity	J (Hz)
Sugar 1				
1'	105.2	4.95	d	7.5
2'	75.8	4.32	m	
3'	78.5	4.45	m	
4'	71.9	4.28	m	
5'	78.2	4.05	m	
6'	62.9	4.41, 4.25	m	
Sugar 2				
1''	106.8	5.42	d	7.8
2''	76.5	4.51	m	
3''	77.9	4.62	m	
4''	71.5	4.48	m	
5''	69.8	4.15	m	
6''	18.5	1.75	d	6.2

Experimental Protocols

3.1. Sample Preparation

- Isolation: **Raddeanoside R17** is isolated from the dried rhizomes of *Anemone raddeana* using standard chromatographic techniques (e.g., silica gel column chromatography followed by HPLC).
- Sample for NMR:
 - Weigh approximately 5-10 mg of purified **Raddeanoside R17**.
 - Dissolve the sample in 0.5 mL of deuterated pyridine (Pyridine-d₅).

- Transfer the solution to a 5 mm NMR tube.

3.2. NMR Data Acquisition

All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.

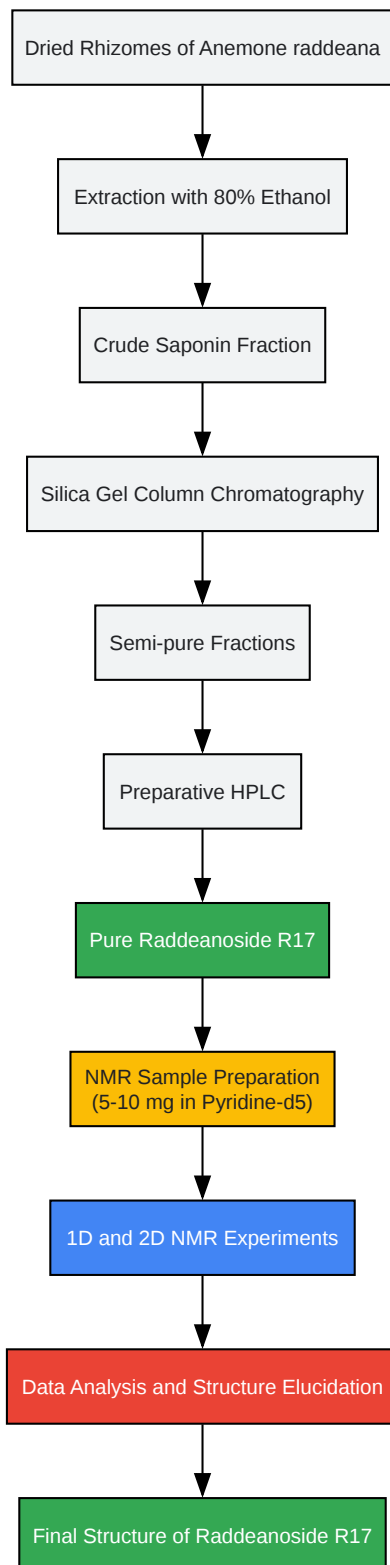
- ^1H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Spectral Width: 12 ppm
 - Acquisition Time: 2.7 s
 - Relaxation Delay: 2.0 s
- ^{13}C NMR:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Spectral Width: 240 ppm
 - Acquisition Time: 1.1 s
 - Relaxation Delay: 2.0 s
- DEPT-135:
 - Pulse Program: dept135
 - Used to differentiate between CH, CH₂, and CH₃ signals.
- 2D NMR Experiments:
 - COSY (Correlation Spectroscopy): To identify ^1H - ^1H spin-spin coupling networks.

- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the aglycone to the sugar moieties.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry and through-space proximity of protons.

Visualizations

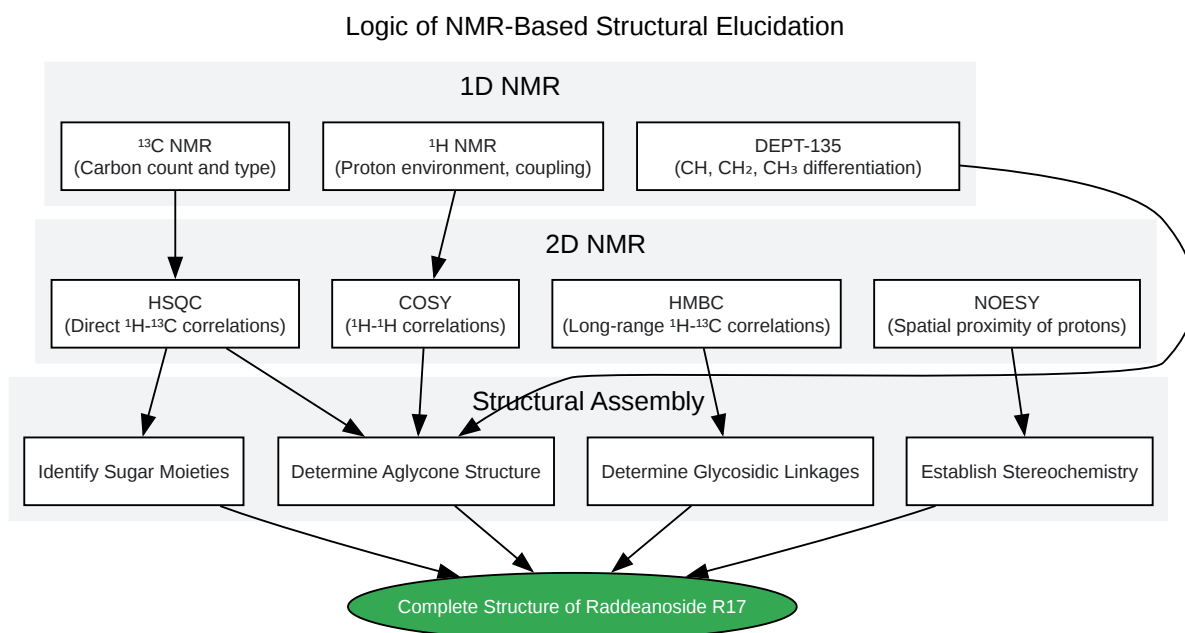
4.1. Experimental Workflow for Structural Elucidation

Experimental Workflow for Raddeanoside R17 Structural Elucidation

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Caption: Workflow for isolation and structural analysis.

4.2. Logical Relationships in NMR-based Structure Elucidation



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Caption: NMR techniques for structural determination.

Data Interpretation and Structure Elucidation

- Aglycone Identification:** The ¹³C NMR and DEPT spectra suggest a 30-carbon triterpenoid skeleton. The chemical shift at δ_c 122.4 (C-12) and 144.1 (C-13) are characteristic of an olean-12-ene type triterpenoid. The HMBC correlations from the methyl protons to neighboring carbons confirm the oleanolic acid core structure.
- Sugar Identification and Linkage:** The anomeric proton signals in the ¹H NMR spectrum (e.g., at δ_H 4.95 and 5.42) indicate the presence of sugar units. The coupling constants of these anomeric protons help determine their relative stereochemistry (α or β). The HMBC spectrum is crucial for establishing the linkage between the sugar units and the connection of the

sugar chain to the aglycone. For instance, a correlation between the anomeric proton of the first sugar (H-1') and C-3 of the aglycone confirms the attachment point.

- Stereochemistry: The stereochemistry of the aglycone is assumed to be that of the parent oleanolic acid. The relative stereochemistry of the sugar moieties and their conformation can be determined by analyzing the coupling constants and the cross-peaks in the NOESY spectrum.

By systematically analyzing the data from this comprehensive suite of NMR experiments, the complete chemical structure of **Raddeanoside R17** can be unambiguously determined. This structured approach is fundamental in the field of natural product chemistry and drug discovery.

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